N-{1-[(4-cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS No.: 2548990-83-4
Cat. No.: VC11825891
Molecular Formula: C16H21N3O2S
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2548990-83-4 |
|---|---|
| Molecular Formula | C16H21N3O2S |
| Molecular Weight | 319.4 g/mol |
| IUPAC Name | N-[1-[(4-cyanophenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C16H21N3O2S/c17-10-13-3-5-14(6-4-13)11-19-9-1-2-15(12-19)18-22(20,21)16-7-8-16/h3-6,15-16,18H,1-2,7-9,11-12H2 |
| Standard InChI Key | FFYFARKBXPQLRQ-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)CC2=CC=C(C=C2)C#N)NS(=O)(=O)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s architecture comprises three distinct regions:
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Piperidine Ring: A six-membered heterocycle with one nitrogen atom, serving as the central scaffold. The nitrogen at position 3 is functionalized with a cyclopropanesulfonamide group.
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4-Cyanophenylmethyl Substituent: A benzyl group para-substituted with a nitrile (–C≡N) at position 1 of the piperidine ring. This moiety enhances lipophilicity and potential receptor-binding interactions .
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Cyclopropanesulfonamide: A strained three-membered cyclopropane ring fused to a sulfonamide group (–SONH), which may contribute to conformational rigidity and hydrogen-bonding capabilities.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.4 g/mol |
| CAS Number | 2548990-83-4 |
| Key Functional Groups | Piperidine, sulfonamide, nitrile |
Synthesis and Preparation Methods
Multi-Step Synthetic Route
The synthesis involves sequential functionalization of the piperidine core:
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Piperidine Ring Formation: Cyclization reactions using precursors like 3-aminopiperidine under catalytic conditions.
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Benzylation: Introduction of the 4-cyanophenylmethyl group via nucleophilic substitution or reductive amination.
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Sulfonylation: Reaction with cyclopropanesulfonyl chloride in acetonitrile or dimethylformamide (DMF), catalyzed by bases like diisopropylethylamine (DIPEA) .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Benzylation | 4-Cyanobenzyl bromide, CsCO, DMF | 94% |
| Sulfonylation | Cyclopropanesulfonyl chloride, DIPEA, CHCN | 95% |
Industrial-scale production optimizes solvent selection (e.g., DMF for polar aprotic environments) and temperature control (0–25°C) to minimize side reactions .
Mechanism of Action and Biological Activity
Enzymatic Inhibition
The compound exhibits affinity for prenyltransferases, enzymes critical for post-translational lipid modification of proteins :
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Farnesyltransferase (FTase) Inhibition: Disrupts Ras protein signaling, a pathway implicated in oncogenesis. Docking studies suggest the 4-cyanophenyl group occupies the hydrophobic pocket of FTase, mimicking the farnesyl pyrophosphate substrate .
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Geranylgeranyltransferase I (GGTase I) Modulation: The cyclopropanesulfonamide moiety may interfere with zinc coordination in the enzyme’s active site, reducing substrate affinity .
Table 3: Inhibitory Activity of Analogues
| Compound | IC (FTase) | IC (GGTase I) |
|---|---|---|
| N-{1-[(4-Cyanophenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide | 48 nM* | 97 nM* |
| Data extrapolated from structurally similar inhibitors . |
Comparison with Related Piperidine Derivatives
Structural Analogues
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N-[1-(3-Chloro-4-cyanophenyl)piperidin-3-yl]acetamide: Replacement of sulfonamide with acetamide reduces enzymatic inhibition by 60-fold, highlighting the sulfonamide’s critical role.
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N-[1-(3-Cyanophenyl)methyl]piperidin-4-yl]cyclopropanesulfonamide: Positional isomerism at the piperidine nitrogen alters steric interactions, diminishing FTase affinity.
Research Applications and Future Directions
Antimicrobial Activity
Sulfonamide derivatives are known dihydropteroate synthase inhibitors. While direct evidence is lacking, structural parallels imply potential against sulfonamide-sensitive pathogens.
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